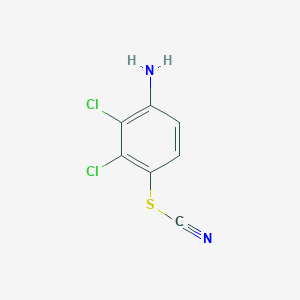

2,3-Dichloro-4-thiocyanatoaniline

Vue d'ensemble

Description

2,3-Dichloro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H4Cl2N2S. It is also known by its IUPAC name, 4-amino-2,3-dichlorophenyl thiocyanate . This compound is characterized by the presence of two chlorine atoms, an amino group, and a thiocyanate group attached to a benzene ring. It is primarily used in scientific research and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-thiocyanatoaniline typically involves the reaction of 2,3-dichloroaniline with sodium thiocyanate in methanol. The reaction is carried out in the presence of bromine and sodium bromide at a low temperature (0-5°C). The reaction mixture is stirred for one hour, after which it is poured into water and neutralized with sodium carbonate to pH 8. The resulting solid is collected by filtration and dried to yield the compound .

Reaction Conditions:

Reactants: 2,3-dichloroaniline, sodium thiocyanate, bromine, sodium bromide

Solvent: Methanol

Temperature: 0-5°C

Reaction Time: 1 hour

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-4-thiocyanatoaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The thiocyanate group can undergo oxidation or reduction under specific conditions.

Acylation and Alkylation: The amino group can participate in acylation and alkylation reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Acylation and Alkylation: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the chlorine atoms.

Oxidation and Reduction Reactions: Products with modified thiocyanate groups.

Acylation and Alkylation: Products with acyl or alkyl groups attached to the amino group.

Applications De Recherche Scientifique

2,3-Dichloro-4-thiocyanatoaniline is used in various scientific research applications, including:

Proteomics Research: It is used in the process of protein biotinylation, where a biotin molecule is attached to a protein of interest.

Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.

Biological Studies: Its interactions with proteins and other biomolecules are studied to understand its potential biological effects.

Mécanisme D'action

The exact mechanism of action of 2,3-Dichloro-4-thiocyanatoaniline is not well-documented. it is likely that the compound reacts with proteins to form disulfide bonds with cysteine residues. These bonds can be cleaved using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to release the unmodified protein. The chlorine atoms and thiocyanate group may also participate in various interactions, such as halogen bonding and chelation with metal ions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichloroaniline: Similar structure but lacks the thiocyanate group.

4-Amino-2,3-dichlorophenylthiocyanate: Another name for 2,3-Dichloro-4-thiocyanatoaniline.

Thiocyanic acid, 4-amino-2,3-dichlorophenyl ester: Another name for this compound.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a thiocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Activité Biologique

2,3-Dichloro-4-thiocyanatoaniline (CAS No. 7494-03-3) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic thiocyanation of an appropriate aniline derivative. Recent studies have demonstrated efficient methods for synthesizing thiocyanated compounds under environmentally friendly conditions, utilizing mechanochemical techniques that minimize solvent use and reaction times .

Characterization Data

Anticancer Properties

Recent research has highlighted the potential anticancer properties of thiocyanated anilines, including this compound. Studies indicate that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of tubulin polymerization and modulation of COX-2 activity.

- Cytotoxicity : In vitro studies have shown that derivatives of thiocyanated anilines exhibit significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these compounds range from 0.02 to 17.02 μM .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of cell cycle arrest and apoptosis. For instance, compounds similar to this compound have been observed to cause significant increases in early and late apoptotic events in HT29 cells .

Anti-inflammatory Effects

Thiocyanated anilines have also been studied for their anti-inflammatory properties. By inhibiting COX-2 enzyme activity, these compounds may reduce inflammation without significant gastrointestinal toxicity compared to traditional NSAIDs like indomethacin .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various thiocyanated anilines on A2780 ovarian cancer cells. The results demonstrated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .

- Mechanochemical Synthesis : Another study reported a novel mechanochemical method for synthesizing thiocyanated anilines under solvent-free conditions, achieving high yields and purity. This method not only enhances efficiency but also aligns with green chemistry principles .

Propriétés

IUPAC Name |

(4-amino-2,3-dichlorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYXNAYEWINMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562101 | |

| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-03-3 | |

| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.